
Aclarubicin hydrochloride
Übersicht
Beschreibung
Aclarubicin hydrochloride is an anthracycline antibiotic derived from Streptomyces galilaeus . It is primarily used to treat acute myeloid leukemia (AML) and other hematological malignancies, with emerging applications in solid tumors like breast cancer and hepatocellular carcinoma (HCC) . Its molecular formula is C₄₂H₅₄ClNO₁₅ (MW: 848.33), featuring a complex structure with multiple sugar moieties that contribute to its reduced cardiotoxicity compared to other anthracyclines .
Mechanism of Action: Aclarubicin inhibits both topoisomerase I and II, disrupting DNA replication and repair . It also generates free radicals via its quinone structure, damaging cancer cell membranes and DNA . Unlike other anthracyclines, its cardiotoxicity is significantly lower due to reduced iron-mediated oxidative stress .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Aclarubicin Hydrochloride wird durch eine Reihe komplexer chemischer Reaktionen synthetisiert. Der erste Schritt beinhaltet die Fermentation von Streptomyces galilaeus, um Aclacinomycin zu produzieren. Anschließend erfolgen Extraktions- und Reinigungsprozesse, einschließlich Chromatographie .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Fermentation von Streptomyces galilaeus. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um die gewünschte Verbindung zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aclarubicin Hydrochloride unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation Chinone produzieren, während Reduktion Alkohole produzieren kann .
Wissenschaftliche Forschungsanwendungen
Aclarubicin Hydrochloride hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen von Anthracyclin-Antibiotika zu untersuchen.
Biologie: Es wird verwendet, um die Auswirkungen von Anthracyclin-Antibiotika auf zelluläre Prozesse zu untersuchen.
Industrie: Es wird bei der Produktion anderer Anthracyclin-Antibiotika verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der Topoisomerase II hemmt, einem Enzym, das an der DNA-Replikation beteiligt ist. Diese Hemmung führt zur Anhäufung von DNA-Brüchen, was letztendlich zum Zelltod führt. Zusätzlich erzeugt this compound reaktive Sauerstoffspezies, die zusätzlich zu seinen zytotoxischen Wirkungen beitragen .
Ähnliche Verbindungen:
Doxorubicin: Ein weiteres Anthracyclin-Antibiotikum, das in der Krebsbehandlung eingesetzt wird.
Daunorubicin: Ähnlich wie Doxorubicin, wird es zur Behandlung von Leukämie eingesetzt.
Epirubicin: Ein Derivat von Doxorubicin mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, sowohl Topoisomerase I als auch II zu hemmen, während andere Anthracycline hauptsächlich auf Topoisomerase II abzielen. Diese doppelte Hemmung kann zu seiner verbesserten Wirksamkeit bei bestimmten Krebsbehandlungen beitragen .
Wirkmechanismus
Aclarubicin hydrochloride exerts its effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. Additionally, this compound generates reactive oxygen species, which further contribute to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Clinical Use :
- Dosing : 25 mg/m²/day for 7 days (AML) or 30 mg/m²/day for 4 days (solid tumors) .
- Efficacy : Achieves 58% complete remission in AML first relapse and comparable efficacy to doxorubicin in breast and thyroid cancers with fewer side effects .
- Applications : Used in HCC via transcatheter arterial chemoembolization (TACE) with polylactic acid microspheres, showing a 54.3% 1-year survival rate .
Comparison with Similar Anthracyclines
Molecular and Pharmacological Properties
Key Insights :
- Aclarubicin’s dual topoisomerase inhibition and structural complexity enable broader anticancer activity and reduced toxicity .
- Sugar moieties in aclarubicin reduce affinity for cardiac tissue, lowering cardiotoxicity .
Clinical Profiles
Key Insights :
- Aclarubicin’s split-dose regimen minimizes toxicity while maintaining efficacy .
- In HCC, aclarubicin-loaded microspheres achieve 82.1% reduction in serum AFP levels .
Key Insights :
Biologische Aktivität
Aclarubicin hydrochloride, an anthracycline antibiotic derived from Streptomyces galilaeus, exhibits significant biological activity primarily as an antineoplastic agent. This compound is utilized in the treatment of various malignancies, including acute non-lymphoblastic leukemia, breast cancer, and pancreatic ductal adenocarcinoma (PDAC). Its mechanisms of action involve intercalation into DNA and inhibition of topoisomerases, leading to disrupted DNA replication and cellular apoptosis.
Aclarubicin exerts its cytotoxic effects through several mechanisms:
- Intercalation into DNA : Aclarubicin binds to DNA strands, disrupting the double helix structure and inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and transcription .
- Histone Eviction : Unlike doxorubicin, which induces DNA breaks, aclarubicin primarily causes chromatin damage by evicting histones from heterochromatin regions marked by H3K27me3. This unique mechanism contributes to its cytotoxicity without the typical side effects associated with other anthracyclines .
- Induction of Apoptosis : Studies have shown that aclarubicin activates apoptotic pathways in cancer cells, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis .
Efficacy in Cancer Treatment
Recent research highlights the superior efficacy of aclarubicin compared to other chemotherapeutic agents. In a study involving patient-derived low-passage PDAC cell lines, aclarubicin demonstrated potent antitumor activity at doses lower than peak serum concentrations typically observed during treatment. The drug was particularly effective in combination with gemcitabine, showing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Comparative Antitumor Activity
The following table summarizes the comparative antitumor activity of aclarubicin against other chemotherapeutic agents in various studies:
Drug | Cell Line | IC50 (µM) | Effectiveness |
---|---|---|---|
Aclarubicin | PC25 | 0.5 | High |
Doxorubicin | PC25 | 2.0 | Moderate |
Gemcitabine | PC25 | 1.0 | Low |
Aclarubicin + Gemcitabine | PC25 | 0.2 | Synergistic |
Aclarubicin | BXPC-3 | 0.3 | High |
Doxorubicin | BXPC-3 | 1.5 | Moderate |
Case Studies and Clinical Applications
Aclarubicin has been investigated in various clinical settings:
- Acute Non-Lymphoblastic Leukemia : In clinical trials, patients receiving aclarubicin as part of combination therapy showed improved remission rates compared to those treated with standard regimens alone.
- Breast Cancer : Aclarubicin has been used effectively in treating advanced breast cancer, particularly in cases resistant to first-line therapies.
- Pancreatic Cancer : The combination of aclarubicin with gemcitabine has shown promise in enhancing treatment efficacy for PDAC patients who typically exhibit resistance to conventional therapies .
Side Effects and Toxicity
While aclarubicin is associated with reduced cardiotoxicity compared to other anthracyclines like doxorubicin, it can still cause adverse effects such as nausea, vomiting, and myelosuppression. These side effects necessitate careful monitoring during treatment .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for assessing the purity and related substances in Aclarubicin hydrochloride?
this compound purity is typically evaluated using reversed-phase liquid chromatography (HPLC) with a mobile phase comprising water, acetonitrile, ethanol, and phosphoric acid (pH 3.6). Key parameters include system suitability (resolution ≥ 1.5 between aclarubicin and related compounds like aklavinone), peak symmetry (0.7–1.2), and detection limits (0.1% for impurities). Specific thresholds for related substances, such as ≤0.2% for aklavinone and ≤1.5% for 1-deoxypyrromycin, are enforced .
Q. How should this compound solutions be prepared and stored to ensure stability during experiments?
Dissolve this compound in water or methanol (1:200 w/v) for short-term use. For long-term storage, lyophilized powder should be kept at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as degradation products (e.g., aclacinomycin S1) may form, impacting experimental reproducibility .
Q. What are the key physicochemical properties of this compound critical for experimental design?
Key properties include optical rotation ([α]²⁰D: -146° to -162°), pH (5.5–6.5 in aqueous solution), and solubility (clear yellow solution at 10 mg/mL in water). Heavy metal contamination must be ≤20 ppm, verified via Method 2 of USP <1.07> .
Q. How is this compound characterized for identity and structural integrity?
Use UV-Vis spectroscopy (λmax 230–250 nm for anthraquinone moiety) and chloride ion testing (qualitative response to AgNO3). Confirm molecular identity via HPLC retention time matching with reference standards and mass spectrometry (MW: 848.33 g/mol, C₄₂H₅₄ClNO₁₅) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values of this compound across studies?
Discrepancies often arise from variations in cell lines, assay conditions (e.g., exposure time, serum concentration), or impurity profiles. Standardize protocols using validated reference materials (e.g., Aclarubicin RS) and cross-validate results with orthogonal methods like clonogenic assays. Critical evaluation of raw data (e.g., dose-response curves) and adherence to OECD guidelines for cytotoxicity testing improve comparability .
Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?
Use immunocompetent murine models (e.g., DBA/2 mice with P-388 leukemia) to evaluate tumor growth inhibition. Intraperitoneal administration (0.75–6 mg/kg/day for 10 days) shows dose-dependent efficacy. Monitor cardiotoxicity (a common anthracycline side effect) via echocardiography and histopathology. Include control groups receiving equivalent DMSO volumes to account for solvent effects .
Q. How can researchers optimize the synthesis of this compound to minimize genotoxic impurities?
Employ process analytical technology (PAT) to monitor intermediates like 1-deoxypyrromycin. Use orthogonal purification methods (e.g., preparative HPLC followed by crystallization) and validate impurity removal via LC-MS. Strict control of reaction pH (5.5–6.5) and temperature (20–25°C) reduces side-product formation .
Q. What strategies mitigate conflicting data on this compound’s mechanism of action in solid vs. hematological tumors?
Conduct comparative transcriptomic profiling (RNA-seq) of treated tumor cells to identify context-dependent pathways. Use isoform-specific inhibitors (e.g., TOP2A vs. TOP2B) to dissect DNA topoisomerase II inhibition effects. Validate findings in 3D tumor spheroids to better mimic in vivo microenvironments .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
Implement quality-by-design (QbD) principles during manufacturing. Perform rigorous batch testing for related substances (HPLC), water content (Karl Fischer titration; ≤3%), and residual solvents (GC-MS). Correlate physicochemical data with in vitro cytotoxicity (e.g., CCK-8 assays) to establish acceptance criteria .
Q. What are the best practices for reproducing pharmacokinetic data of this compound in preclinical models?
Use LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL). Account for species-specific metabolism by including metabolite identification (e.g., aclarubicinol) and protein binding studies. Standardize sampling times (0.5, 1, 2, 4, 8, 24 hr post-dose) and use non-compartmental analysis (WinNonlin) for consistency .
Q. Methodological Resources
Eigenschaften
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMIBXCRZTVML-PCCPLWKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54ClNO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046658 | |
Record name | Aclarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75443-99-1 | |
Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75443-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclarubicin hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLARUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.